molecular formula C19H22O2 B162000 Estra-1,3,5(10),9(11)-tetraen-17-one, 3-methoxy- CAS No. 1670-49-1

Estra-1,3,5(10),9(11)-tetraen-17-one, 3-methoxy-

Cat. No. B162000
CAS RN: 1670-49-1
M. Wt: 282.4 g/mol
InChI Key: AGAVSENPCRLEAB-AOIWGVFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estra-1,3,5(10),9(11)-tetraen-17-one, 3-methoxy-, also known as Methoxyestradiol (2-ME), is a naturally occurring estrogen metabolite. It has been studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

Estra-1,3,5(10),9(11)-tetraen-17-one, 3-methoxy-diol exerts its effects by binding to estrogen receptors and modulating the expression of genes involved in cell growth and proliferation. It also inhibits the activity of various enzymes involved in angiogenesis and inflammation.

Biochemical And Physiological Effects

Estra-1,3,5(10),9(11)-tetraen-17-one, 3-methoxy-diol has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of Estra-1,3,5(10),9(11)-tetraen-17-one, 3-methoxy-diol is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. However, its low bioavailability and rapid metabolism limit its clinical application. Moreover, it exhibits dose-dependent toxicity, which may affect the results of lab experiments.

Future Directions

Several future directions can be explored to enhance the therapeutic potential of Estra-1,3,5(10),9(11)-tetraen-17-one, 3-methoxy-diol. These include the development of novel formulations to improve its bioavailability, the identification of biomarkers to predict its efficacy, and the investigation of its combination with other drugs to enhance its anti-tumor activity.
Conclusion:
In conclusion, Estra-1,3,5(10),9(11)-tetraen-17-one, 3-methoxy-diol is a promising compound with potential therapeutic applications in various diseases. Its anti-tumor, anti-inflammatory, and anti-angiogenic properties make it a promising candidate for cancer therapy. However, further research is needed to overcome its limitations and enhance its therapeutic potential.

Synthesis Methods

Estra-1,3,5(10),9(11)-tetraen-17-one, 3-methoxy-diol can be synthesized from estradiol by the addition of a methoxy group to the C-3 position. This can be achieved through several chemical reactions, including methylation and demethylation processes. The most common method of synthesis involves the use of iodomethane and silver oxide.

Scientific Research Applications

Estra-1,3,5(10),9(11)-tetraen-17-one, 3-methoxy-diol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties.

properties

CAS RN

1670-49-1

Product Name

Estra-1,3,5(10),9(11)-tetraen-17-one, 3-methoxy-

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(8S,13S,14S)-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H22O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,9,11,16-17H,3,5,7-8,10H2,1-2H3/t16-,17+,19+/m1/s1

InChI Key

AGAVSENPCRLEAB-AOIWGVFYSA-N

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC

SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC

synonyms

3-Methoxy-1,3,5(10),9(11)-estratetren-17-one

Origin of Product

United States

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